5-(1-ethyl-1H-tetrazol-5-yl)-N-(4-iodophenyl)-2-methoxybenzenesulfonamide
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Overview
Description
“5-(1-ethyl-1H-tetrazol-5-yl)-N-(4-iodophenyl)-2-methoxybenzenesulfonamide” is a complex organic compound that features a tetrazole ring, an iodophenyl group, and a methoxybenzenesulfonamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(1-ethyl-1H-tetrazol-5-yl)-N-(4-iodophenyl)-2-methoxybenzenesulfonamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Iodophenyl Group: This step might involve an electrophilic aromatic substitution reaction where an iodophenyl group is introduced to the benzene ring.
Sulfonamide Formation: The final step could involve the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions could target the nitro group if present in intermediates.
Substitution: The iodophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly as an enzyme inhibitor or receptor ligand.
Medicine
In medicinal chemistry, it could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In industry, it might find applications in the development of new materials or as a specialty chemical in various processes.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-ethyl-1H-tetrazol-5-yl)-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide
- 5-(1-ethyl-1H-tetrazol-5-yl)-N-(4-bromophenyl)-2-methoxybenzenesulfonamide
Uniqueness
The presence of the iodophenyl group in “5-(1-ethyl-1H-tetrazol-5-yl)-N-(4-iodophenyl)-2-methoxybenzenesulfonamide” might confer unique properties, such as increased molecular weight and potential for specific interactions with biological targets.
Properties
Molecular Formula |
C16H16IN5O3S |
---|---|
Molecular Weight |
485.3 g/mol |
IUPAC Name |
5-(1-ethyltetrazol-5-yl)-N-(4-iodophenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C16H16IN5O3S/c1-3-22-16(18-20-21-22)11-4-9-14(25-2)15(10-11)26(23,24)19-13-7-5-12(17)6-8-13/h4-10,19H,3H2,1-2H3 |
InChI Key |
ADRNPVHVFNQTMV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=N1)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=C(C=C3)I |
Origin of Product |
United States |
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